1-Propanamine, N-(methoxymethyl)-2-methyl-N-nitroso-
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Overview
Description
1-Propanamine, N-(methoxymethyl)-2-methyl-N-nitroso- is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups.
Preparation Methods
The synthesis of 1-Propanamine, N-(methoxymethyl)-2-methyl-N-nitroso- typically involves the following steps:
Starting Materials: The synthesis begins with 1-propanamine and methoxymethyl chloride.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production: In industrial settings, the production may involve the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
1-Propanamine, N-(methoxymethyl)-2-methyl-N-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include hydrogen gas for reduction and oxidizing agents like potassium permanganate for oxidation.
Scientific Research Applications
1-Propanamine, N-(methoxymethyl)-2-methyl-N-nitroso- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce nitroso groups into molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 1-Propanamine, N-(methoxymethyl)-2-methyl-N-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This interaction can affect various cellular pathways and processes .
Comparison with Similar Compounds
1-Propanamine, N-(methoxymethyl)-2-methyl-N-nitroso- can be compared with other similar compounds, such as:
1-Propanamine: Lacks the nitroso group and has different reactivity and applications.
N-Methyl-1-propanamine: Contains a methyl group instead of a nitroso group, leading to different chemical properties.
N,N-Dimethylethanamine: A tertiary amine with different structural and functional characteristics.
Properties
CAS No. |
70715-93-4 |
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Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
N-(methoxymethyl)-N-(2-methylpropyl)nitrous amide |
InChI |
InChI=1S/C6H14N2O2/c1-6(2)4-8(7-9)5-10-3/h6H,4-5H2,1-3H3 |
InChI Key |
KGWBYSKEGSFKOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(COC)N=O |
Origin of Product |
United States |
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